molecular formula C19H19FN4O3S B1228461 Tetracyclic quinolone No. 5290 CAS No. 132305-67-0

Tetracyclic quinolone No. 5290

Cat. No.: B1228461
CAS No.: 132305-67-0
M. Wt: 402.4 g/mol
InChI Key: BYKFTGDYZYPUOQ-UHFFFAOYSA-N
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Description

Contextualization of the Quinolone Scaffold in Contemporary Chemical Biology Research

The quinolone scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized for its vast therapeutic potential. nih.gov Quinolones are a class of bicyclic heterocyclic compounds that have been extensively developed as synthetic antibacterial agents. rjptonline.org Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them effective against a broad spectrum of bacteria. jscimedcentral.comactamedicamarisiensis.ro Beyond their antibacterial properties, quinolone derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral effects. researchgate.netbohrium.comresearchgate.net The versatility of the quinolone structure, particularly at the N-1, C-3, and C-7 positions, allows for extensive modification, leading to the generation of new drug candidates with improved potency and pharmacological profiles. researchgate.net This adaptability has made the quinolone scaffold a "privileged structure" in drug discovery, continually inspiring research into novel derivatives. nih.govbohrium.com

Historical Trajectories of Tetracyclic Systems in Drug Discovery and Development Research

Tetracyclic systems, characterized by their four-ring structure, have a rich history in drug discovery, most notably with the advent of tetracycline (B611298) antibiotics in the mid-20th century. nih.govwikipedia.org Discovered as natural products from Streptomyces bacteria, tetracyclines were first reported in 1948 and quickly became a clinical success due to their broad-spectrum antibacterial activity. nih.govresearchgate.net The core tetracyclic nucleus of these compounds is a linear fused system of four rings, which can be chemically modified to produce semi-synthetic analogs with enhanced properties. wikipedia.org This led to the development of second and third-generation tetracyclines with increased potency and efficacy against resistant bacteria. nih.gov The success of the tetracycline family established tetracyclic frameworks as a viable and fruitful area for antibiotic research and development. wikipedia.org More broadly, fused tetracyclic systems containing a quinoline (B57606) nucleus are recognized as an important class of bioactive compounds in both natural products and pharmaceuticals. bohrium.com

Rationale for Dedicated Investigation of Tetracyclic Quinolone No. 5290

The dedicated investigation into this compound arose from the pressing need to combat emerging bacterial resistance to existing quinolone antibiotics. In the late 1980s, an increase in strains of Staphylococcus aureus resistant to potent quinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) was observed. nih.gov This necessitated the development of new agents that could overcome these resistance mechanisms.

This compound was identified as a promising candidate due to its potent antibacterial activity against not only quinolone-susceptible strains of S. aureus but also against moderately resistant strains. nih.gov Preliminary findings suggested that its mechanism of action might differ from existing quinolones, particularly concerning cellular uptake and efflux, which are common modes of resistance. nih.govethernet.edu.et The compound's unique tetracyclic structure was a key area of interest, as it represented a novel structural class of quinolones with the potential for an altered biological profile. jscimedcentral.com The investigation aimed to characterize its activity and understand the structural features contributing to its efficacy against resistant pathogens. nih.gov

Scope and Definitive Objectives of Research on this compound

The primary scope of the research on this compound was to evaluate its antibacterial efficacy, particularly against clinically isolated strains of Staphylococcus aureus that exhibited resistance to established quinolones. The definitive objectives of this research were:

To determine the in vitro antibacterial activity of this compound against a panel of quinolone-susceptible and quinolone-resistant S. aureus strains. nih.gov

To compare its potency with existing quinolone antibiotics such as norfloxacin and ciprofloxacin. nih.gov

To investigate the cellular uptake of this compound in both susceptible and resistant bacterial strains. nih.gov

To explore the potential mechanism by which this compound overcomes moderate quinolone resistance, with a focus on whether it evades the bacterial efflux pump system. nih.govethernet.edu.et

To establish a structure-activity relationship for this class of tetracyclic quinolones to guide future drug development. nih.gov

Research Findings

Research on this compound, particularly a study published in 1991, yielded significant findings regarding its antibacterial properties against Staphylococcus aureus.

Antibacterial Activity

The study determined the minimum inhibitory concentrations (MICs) of compound No. 5290 against 25 clinical isolates of S. aureus from 1988-1989. The results demonstrated its potent activity.

Table 1: In Vitro Antibacterial Activity of this compound against S. aureus

Strain TypeNorfloxacin MIC (µg/ml)Ciprofloxacin MIC (µg/ml)This compound MIC (µg/ml)
Quinolone-Susceptible≤ 6.25≤ 1.560.05
Moderately Resistant25 - 503.13 - 12.50.05

Data sourced from a 1991 study on the antibacterial activity of a new tetracyclic quinolone, No. 5290. nih.gov

As the table indicates, this compound maintained a high potency (MIC of 0.05 µg/ml) against both quinolone-susceptible strains and four out of five moderately resistant strains. nih.gov This suggested that the compound was not significantly affected by the resistance mechanisms present in these moderately resistant strains. nih.gov

Cellular Uptake

The investigation into the cellular uptake of this compound provided insights into its mechanism of action.

Table 2: Uptake of this compound in S. aureus

Strain TypeUptake of No. 5290 (µg/mg dry cell)
Quinolone-Susceptible2.47
Norfloxacin- and Ciprofloxacin-Moderately ResistantComparable to susceptible strain

Data sourced from a 1991 study on the antibacterial activity of a new tetracyclic quinolone, No. 5290. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132305-67-0

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

6-fluoro-3-methyl-5-(4-methylpiperazin-1-yl)-9-oxo-12-thia-3,14-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid

InChI

InChI=1S/C19H19FN4O3S/c1-21-3-5-23(6-4-21)15-12(20)7-11-14-16(15)22(2)8-10-9-28-18(24(10)14)13(17(11)25)19(26)27/h7,9H,3-6,8H2,1-2H3,(H,26,27)

InChI Key

BYKFTGDYZYPUOQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2N(CC5=CSC(=C(C3=O)C(=O)O)N54)C)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2N(CC5=CSC(=C(C3=O)C(=O)O)N54)C)F

Other CAS No.

132305-67-0

Synonyms

7-fluoro-9,1-((N-methylimino)methano)-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
7-FMMM-TQC
9,1-methyliminomethano-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
tetracyclic quinolone No. 5290
TQ No. 5290

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Tetracyclic Quinolone No. 5290

Retrosynthetic Analysis of the Tetracyclic Quinolone No. 5290 Core Structure

A retrosynthetic analysis of this compound reveals a complex, fused heterocyclic system. The core can be deconstructed into key synthons, highlighting potential strategic bond disconnections for a forward synthesis. The primary disconnection points would logically be at the linkages forming the fused rings, particularly the thiazoloquinoline core and the attached piperazine (B1678402) and iminomethano bridge.

A plausible retrosynthetic pathway would involve the following key disconnections:

Piperazine Side Chain: The bond between the C-8 position of the quinolone ring and the nitrogen of the N-methylpiperazine group is a common point for disconnection. This suggests a nucleophilic aromatic substitution reaction in the forward synthesis, where N-methylpiperazine displaces a suitable leaving group (e.g., a halogen) at the C-8 position of a pre-formed tetracyclic core.

Iminomethano Bridge: The 9,1-[(N-methylimino)methano] bridge presents a significant synthetic challenge. Retrosynthetically, this can be envisioned as being formed from a precursor containing functional groups on the thiazole (B1198619) and quinoline (B57606) rings that can be cyclized. For instance, an amino group on a thiazole precursor and a formyl or carboxyl group on the quinoline moiety could be precursors to this bridge.

Thiazolo[3,2-alpha]quinoline Core: This fused heterocyclic system is a key structural motif. A logical disconnection is at the thiazole ring, which can be constructed onto a pre-existing quinolone structure. This typically involves the reaction of a quinoline derivative bearing a thiol or a related sulfur-containing nucleophile with a suitable electrophile to form the thiazole ring.

Quinolone Core: The fundamental quinolone-4-carboxylic acid scaffold is a well-established pharmacophore. Its retrosynthesis can follow several classical named reactions, such as the Gould-Jacobs reaction or the Grohe method, starting from substituted anilines and suitable three-carbon units.

This analysis suggests a convergent synthetic strategy where the substituted quinolone core is first assembled, followed by the formation of the fused thiazole ring, the introduction of the piperazine moiety, and finally, the construction of the iminomethano bridge.

Optimized Synthetic Routes for this compound

The synthesis of this compound and its analogues involves multi-step sequences that require careful optimization to ensure high yields and purity.

The Grohe method, a powerful tool for the synthesis of quinolone-3-carboxylic acids, offers a versatile platform that can be adapted for the construction of complex derivatives like this compound. bayer.com Developed by Klaus Grohe at Bayer, this method involves the reaction of an o-haloaroyl halide with an enamine derived from a β-ketoester, leading to the formation of the quinolone ring system. bayer.com The variants of this innovative process could be used to produce not only the well-known nalidixic acid (1st generation) quinolones, but also, for the first time, the modern ciprofloxacin (B1669076) (2nd generation) and moxifloxacin (B1663623) (3rd generation) cyclopropyl (B3062369) fluoroquinolones, which cannot be obtained using the traditional Gould-Jacobs reaction. bayer.com

An adapted Grohe synthesis for a precursor to this compound would likely involve:

Starting Materials: A suitably substituted o-haloaroyl halide, for instance, a derivative of 2,4-dichloro-5-fluorobenzoyl chloride, would be a key starting material. The other component would be an enamine derived from a β-ketoester that incorporates the necessary functionality for the subsequent formation of the thiazole ring.

Cyclization: The reaction of these two components, typically in the presence of a base, would lead to the formation of the core quinolone ring.

Further Elaboration: Subsequent steps would involve the formation of the fused thiazole ring, followed by nucleophilic substitution of the remaining halogen on the quinolone ring with N-methylpiperazine. The final step would be the construction of the iminomethano bridge.

A publication describing the synthesis of a related series of tetracyclic pyridone carboxylic acids confirms a multi-step synthetic approach. nih.gov In this work, a series of novel tetracyclic pyridone carboxylic acids were prepared by replacing the 10-position oxygen atom of a related compound with imino groups (NR; where R can be Me, Et, c-Pr, allyl, Ph, benzyl), a sulfur atom, or a carbonyl group. nih.gov The synthesis of a structurally similar compound, 7-Fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-1,2-dihydro-5H-thiazolo(3,2-a)-quinoline-4-carboxylic acid, has also been reported, involving the reaction of 8-chloro-7-fluoro-5-oxo-1,2-dihydro-5H-thiazolo(3,2-a)-quinoline-4-carboxylic acid with N-methylpiperazine in pyridine (B92270). prepchem.com

The synthesis of complex pharmaceutical compounds like this compound traditionally involves multiple steps, often utilizing hazardous reagents and solvents, and generating significant waste. The application of green chemistry principles is crucial to develop more sustainable synthetic routes. For quinolone synthesis in general, several green strategies have been explored and could be applied to the production of this tetracyclic derivative. researchgate.net

Key green chemistry principles applicable to the synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like pyridine and dimethylformamide (DMF) with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. This includes the use of organocatalysts, biocatalysts, or metal catalysts in low concentrations. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis has been shown to be particularly effective for the synthesis of heterocyclic compounds, allowing for faster reaction times and improved yields.

While specific green chemistry protocols for this compound are not detailed in the literature, the general trend in pharmaceutical manufacturing is to incorporate these principles to create more economical and environmentally friendly processes.

Flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, offering significant advantages over traditional batch processing, especially for scalability and safety. The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and product consistency.

For the production of a complex molecule like this compound, flow chemistry could be implemented in several key steps:

Improved Safety: Many reactions in heterocyclic synthesis involve hazardous intermediates or exothermic steps. By performing these reactions in a continuous flow reactor, the volume of hazardous material at any given time is minimized, significantly enhancing safety.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be run under conditions that are not feasible in batch reactors, such as high temperatures and pressures.

Telescoped Synthesis: Multiple reaction steps can be connected in a continuous sequence, eliminating the need for isolation and purification of intermediates. This "telescoped" approach can dramatically reduce production time and waste.

Scalability: Scaling up a flow chemistry process involves running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

The synthesis of heterocyclic compounds using continuous flow technology has been demonstrated for various structures. While a specific flow synthesis for this compound is not yet reported, the modular nature of flow chemistry makes it an adaptable technology for the multi-step synthesis of such complex pharmaceutical ingredients.

Principles of Green Chemistry Applied to this compound Synthesis

Preparation of Structural Analogues and Derivatives of this compound

The exploration of structural analogues and derivatives is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For this compound, this would involve systematic modifications of its structure to improve potency, selectivity, and pharmacokinetic properties.

Rational drug design relies on understanding the structure-activity relationships (SAR) of a compound. For this compound, key areas for modification would include the piperazine side chain, the N-methylimino bridge, and the substituents on the quinolone core.

Functional Group Modification:

C-8 Piperazine Substituent: The N-methylpiperazine moiety is a common feature in many quinolone antibiotics and plays a crucial role in their activity. Modifications to this group, such as altering the alkyl substituent on the distal nitrogen or replacing the piperazine ring with other nitrogen-containing heterocycles (e.g., pyrrolidine, morpholine), could significantly impact the compound's properties. A study on related tetracyclic quinolones showed that derivatives with 8-pyrrolidinyl and 8-morpholino groups exhibited potent activity. jscimedcentral.com

N-Methylimino Bridge: The [(N-methylimino)methano] bridge is a unique feature. Varying the substituent on the nitrogen atom (e.g., replacing the methyl group with ethyl, cyclopropyl, or other small alkyl groups) or replacing the entire bridge with other linkers could lead to novel analogues with different biological activities. Research on similar compounds has shown that a methyl group at this position was optimal for antibacterial activity. nih.gov

Quinolone Core Substituents: The fluorine atom at C-7 is a common feature in fluoroquinolones that enhances their antibacterial potency. Modifications at other positions of the quinolone ring, if synthetically accessible, could also be explored.

Bioisosteric Replacement:

Bioisosterism involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially altering other properties like metabolism or toxicity.

Carboxylic Acid Group: The carboxylic acid at the C-4 position is generally considered essential for the antibacterial activity of quinolones as it is involved in binding to DNA gyrase. However, bioisosteric replacements for the carboxylic acid group, such as tetrazoles, hydroxamic acids, or certain acidic heterocycles, have been explored in other quinolones to modulate their properties. nih.gov

Fused Rings: The thiazolo[3,2-alpha]quinoline core itself can be considered a complex bioisostere of other fused heterocyclic systems. Exploring alternative fused ring systems could lead to novel scaffolds with different pharmacological profiles.

The following table summarizes potential modifications and the rationale behind them:

Position/Group Potential Modification Rationale
C-8Replacement of N-methylpiperazine with other heterocycles (e.g., pyrrolidine, morpholine)To modulate potency, selectivity, and pharmacokinetic properties.
Iminomethano BridgeVariation of the N-substituent (e.g., ethyl, cyclopropyl)To optimize antibacterial activity.
C-4Bioisosteric replacement of the carboxylic acid (e.g., tetrazole, hydroxamic acid)To alter physicochemical properties and potentially discover new biological activities.
Core ScaffoldReplacement of the thiazole ring with other five-membered heterocyclesTo explore novel chemical space and identify new pharmacophores.

These strategies, guided by computational modeling and empirical screening, would be instrumental in the development of new analogues of this compound with potentially improved therapeutic value.

Stereoselective Synthesis of Enantiomers and Diastereomers for Mechanistic Elucidation

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers and diastereomers of this compound is crucial for elucidating its mechanism of action. Given the presence of stereocenters in the molecule, different stereoisomers could exhibit varied interactions with their biological targets, such as DNA gyrase and topoisomerase IV. jscimedcentral.com

Several strategies can be employed for the stereoselective synthesis of quinolone derivatives. acs.org One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, a chiral lactam host could be used to mediate a highly enantioselective photocycloaddition reaction to form a key cyclobutane (B1203170) intermediate, which is a structural motif present in some tetracyclic systems. acs.org

Another powerful technique is asymmetric hydrogenation, which can be used to set the stereochemistry of a prochiral substrate. The use of chiral phosphine (B1218219) ligands in combination with a rhodium or ruthenium catalyst can facilitate the enantioselective reduction of a double bond within a precursor to the tetracyclic system.

Hypothetical Stereoselective Synthesis Strategies:

StrategyDescriptionKey Reagents/CatalystsPotential Application for No. 5290
Chiral Auxiliary-Mediated Cyclization A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a subsequent cyclization reaction.Evans auxiliaries, Oppolzer's sultamFormation of a stereodefined heterocyclic ring fused to the quinolone core.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Chiral phosphine ligands (e.g., BINAP), chiral phase-transfer catalystsEnantioselective construction of a key stereocenter in an early-stage intermediate.
Resolution of Racemates A racemic mixture is separated into its constituent enantiomers.Chiral resolving agents (e.g., tartaric acid derivatives), chiral chromatographySeparation of the final racemic product or a late-stage intermediate.

The absolute configuration of the synthesized enantiomers and diastereomers can be determined using techniques such as X-ray crystallography of a single crystal or by spectroscopic methods like circular dichroism (CD) spectroscopy. acs.org By comparing the biological activities of the individual stereoisomers, researchers can gain valuable insights into the specific steric and electronic requirements for potent activity.

Advanced Purification and Methodologies for Characterization of Synthetic Intermediates and Final Product

The synthesis of a complex molecule like this compound inevitably involves the formation of intermediates and byproducts. Therefore, robust purification and characterization techniques are essential to ensure the identity and purity of the final compound and all preceding intermediates. worktribe.com

Advanced Purification Techniques:

Traditional purification methods such as recrystallization and column chromatography are standard procedures. However, for complex mixtures and to achieve high purity, more advanced techniques are often necessary.

Purification MethodPrincipleApplication
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Separation based on differential partitioning of components between a stationary phase and a mobile phase under high pressure.Final purification of the target compound and separation of closely related isomers.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced solvent consumption.Purification of thermally labile or complex mixtures.
Trituration A solid is washed with a solvent in which the desired compound is insoluble, but the impurities are soluble.Removal of minor impurities from a solid product. worktribe.com

Methodologies for Characterization:

A combination of spectroscopic and analytical techniques is required for the unambiguous characterization of the synthetic intermediates and the final product.

The data obtained from these techniques collectively provide a comprehensive profile of this compound, confirming its structure and purity, which are critical for any subsequent biological evaluation.

Molecular Mechanisms of Action of Tetracyclic Quinolone No. 5290

Identification of Primary Biological Targets

The principal targets for quinolones are the prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV. jscimedcentral.commdpi.com However, the tetracyclic structure of compounds like No. 5290 can also confer significant activity against eukaryotic type II topoisomerases, broadening their biological effects. jscimedcentral.comjscimedcentral.comasm.org

Tetracyclic Quinolone No. 5290 has been identified as a potent inhibitor of bacterial and eukaryotic type II topoisomerases. These enzymes are vital for cell survival as they modulate the topological state of DNA. jscimedcentral.comwikipedia.org Quinolones function by corrupting the activity of these enzymes, converting them into cellular poisons that induce lethal double-stranded DNA breaks. jscimedcentral.com

DNA Gyrase and Topoisomerase IV: In bacteria, DNA gyrase (the primary target in many Gram-negative bacteria) and topoisomerase IV (the primary target in many Gram-positive bacteria) are the main enzymes inhibited by fluoroquinolones. wikipedia.orgmdpi.com Research on a series of novel tetracyclic pyridone carboxylic acids, including the structural class of No. 5290, demonstrated potent inhibitory activity against DNA gyrase isolated from E. coli. nih.gov Specifically, a methyl group at the 10-position nitrogen atom, as is present in No. 5290, was found to be optimal for potent DNA gyrase inhibitory activity. nih.gov The potent antibacterial action of No. 5290 against strains of Staphylococcus aureus, including those resistant to other quinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076), is consistent with strong inhibition of these target enzymes. nih.gov

Eukaryotic Topoisomerase II: A distinguishing feature of some tetracyclic fluoroquinolones is their enhanced activity against eukaryotic type II topoisomerases. jscimedcentral.commdpi.com This shifts their biological profile from purely antibacterial to include cytotoxic activity against eukaryotic cells, such as cancer cells and parasites. jscimedcentral.comjscimedcentral.com Studies on the antitrypanosomal activity of fluoroquinolones revealed that this compound (referred to as KB-5290 in the study) is a potent agent against the eukaryotic parasite Trypanosoma brucei. asm.orgnih.gov This activity is consistent with the targeting of the parasite's type II topoisomerase. asm.orgnih.gov It has been suggested that while bicyclic fluoroquinolones might preferentially target mitochondrial topoisomerase II in these parasites, the more potent tetracyclic compounds like No. 5290 may inhibit both mitochondrial and nuclear topoisomerase II enzymes. asm.orgnih.gov

Table 1: Summary of Primary Biological Targets of this compound

Target EnzymeOrganism TypeDocumented EffectReferences
DNA Gyrase Prokaryotic (e.g., E. coli)Potent Inhibition nih.govdatapdf.com
Topoisomerase IV Prokaryotic (e.g., S. aureus)Inferred Potent Inhibition jscimedcentral.commdpi.comnih.gov
Type II Topoisomerase Eukaryotic (e.g., T. brucei)Potent Inhibition asm.orgnih.gov

While the inhibitory action of this compound on its target topoisomerases is well-established through functional assays, detailed biophysical characterization of its binding kinetics using techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) is not extensively documented in publicly available scientific literature. Such assays are instrumental in determining the precise binding affinity (dissociation constant, K_D) and the kinetics of the ligand-protein interaction. bmglabtech.com The mechanism of inhibition is understood to involve the drug binding to and stabilizing the enzyme-DNA complex, rather than binding to the enzyme alone in a classic receptor-ligand model. mdpi.comnih.govnih.gov

The mechanism of action for quinolones is not merely the inhibition of enzymatic activity but the conversion of the topoisomerase into a cellular toxin. wikipedia.org They achieve this by trapping the enzyme on the DNA after it has performed the cleavage step of its catalytic cycle but before it can re-ligate the broken DNA strands. wikipedia.orgnih.gov This results in a stable, ternary drug-enzyme-DNA complex, which constitutes a physical barrier to DNA replication and transcription and leads to the release of lethal double-strand DNA breaks. nih.govresearchgate.net

Direct evidence for this mechanism for this compound comes from a study assessing its effect on the parasite Trypanosoma brucei. asm.orgnih.gov Using a potassium-sodium dodecyl sulfate (B86663) (KSDS) precipitation assay to detect covalent protein-DNA complexes, researchers demonstrated that No. 5290 (KB-5290) potently promotes their formation. nih.gov At a concentration of 100 μM, No. 5290 trapped 11% of the labeled cellular DNA in these complexes, a significantly higher percentage than less potent bicyclic fluoroquinolones and indicative of effective topoisomerase poisoning. asm.orgnih.gov

Table 2: Fluoroquinolone-Promoted Intracellular Protein-DNA Complex Formation in T. brucei

This table is based on data from a study evaluating the ability of various fluoroquinolones to promote covalent protein-DNA complex formation. nih.gov

CompoundProtein-DNA Complexes (% of total incorporated radioactivity)
Ofloxacin (B1677185)1.2 ± 0.4
Pefloxacin2.5 ± 0.3
Ciprofloxacin0.3 ± 1.0
KB-66253.6 ± 1.1
KB-5290 11.0 ± 1.0
KB-52464.4 ± 0.6
VM-26 (Control)56.0 ± 4.0

Receptor Binding and Ligand-Protein Interaction Assays (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis)

Downstream Cellular Pathway Modulation

The formation of toxic drug-enzyme-DNA complexes and subsequent DNA damage triggers a cascade of downstream cellular responses. These can include the activation of DNA repair pathways, cell cycle arrest, and ultimately, programmed cell death.

Specific transcriptomic studies, such as microarray or RNA-sequencing, detailing the global changes in gene expression in cells treated with this compound are not widely available in the current body of research. However, studies on other fluoroquinolones provide a model for the expected downstream effects. For instance, treatment of bacteria with quinolones is known to cause DNA damage, which strongly induces the SOS response, a DNA repair system. researchgate.netresearchgate.net In Campylobacter jejuni, treatment with ciprofloxacin led to significant changes in the expression of multiple genes, most notably inducing the mfd gene, which is involved in transcription-coupled DNA repair. plos.org It is plausible that No. 5290 would trigger similar DNA damage and stress response pathways in susceptible organisms.

Comprehensive proteomic analyses to profile global changes in protein expression or post-translational modifications following exposure to this compound have not been specifically reported in the literature. Such studies would be valuable to fully elucidate the downstream consequences of topoisomerase inhibition, potentially revealing impacts on protein synthesis, stress-related proteins, and enzymes involved in subsequent cell death pathways.

Metabolomic Profiling in Response to this compound Exposure

Currently, there is no specific metabolomic profiling data available for this compound in the scientific literature. However, studies on other quinolones in bacteria have shown significant alterations in central metabolism, particularly the TCA cycle, and iron metabolism, which can lead to the generation of reactive oxygen species (ROS). It is plausible that similar metabolic perturbations could occur in eukaryotic cells upon exposure to tetracyclic quinolones, but this remains to be experimentally verified for compound No. 5290.

Investigations into rRNA Synthesis Inhibition (e.g., RNA Polymerase I)

Some tetracyclic quinolone compounds have been suggested to modulate ribosomal RNA (rRNA) transcription. google.com This is a critical process for cell growth and proliferation, as rRNA is a fundamental component of ribosomes, the cellular machinery for protein synthesis. The primary enzyme responsible for rRNA synthesis in eukaryotes is RNA Polymerase I. While direct inhibition of RNA Polymerase I by this compound has not been explicitly demonstrated, some quinolones are known to interfere with nucleic acid synthesis. sigmaaldrich.commdpi.comresearchgate.netsigmaaldrich.com In bacteria, quinolones trap DNA gyrase and topoisomerase IV on the DNA, which can form a barrier to transcription by RNA polymerase. mdpi.comnih.gov A similar mechanism targeting eukaryotic topoisomerases could indirectly affect rRNA synthesis. Furthermore, some tetracyclic quinolones are known to stabilize G-quadruplexes (G4s) in DNA, structures that can be present in rDNA and may play a role in regulating rRNA transcription. google.com

Intracellular Localization and Subcellular Distribution Dynamics

The intracellular localization of a drug is a key determinant of its mechanism of action and potential targets. Studies on various fluoroquinolones have shown that they can readily enter eukaryotic cells. wikipedia.orgnih.gov The distribution within the cell, however, can vary between different quinolones.

Fractionation studies on other fluoroquinolones, such as ciprofloxacin, moxifloxacin (B1663623), and gemifloxacin, in macrophage cell lines have revealed that a significant portion of the cell-associated drug is found in the soluble fraction, corresponding to the cytosol. nih.govucl.ac.be A smaller proportion is associated with the nuclear and organellar fractions. nih.gov For instance, in J774 macrophages, approximately 62-73% of delafloxacin (B1662383) and moxifloxacin was found in the soluble fraction. nih.gov This suggests that the primary site of action for many quinolones is likely within the cytoplasm or nucleus. The uptake of fluoroquinolones has been observed to be higher in macrophages and foamy macrophages compared to other immune cells like lymphocytes and neutrophils. elifesciences.org It is hypothesized that gingival fibroblasts also actively transport and accumulate fluoroquinolones. nih.gov While the specific subcellular distribution of this compound has not been reported, it is reasonable to assume a similar pattern of intracellular accumulation and distribution based on the behavior of other members of the quinolone family.

Table 1: Illustrative Subcellular Distribution of Fluoroquinolones in Macrophages (Based on data for related compounds)

Subcellular FractionApproximate Percentage of DrugPotential Implications
Soluble (Cytosol)60-75%Access to cytoplasmic enzymes and signaling pathways.
Nuclear15-25%Potential for direct interaction with DNA and nuclear enzymes like topoisomerases.
Granular (Organelles)10-20%Possible effects on mitochondrial function or lysosomal processes.

Note: This table is for illustrative purposes and based on general findings for fluoroquinolones, not specific data for this compound.

Phenotypic Analysis in Defined Cell-Based Model Systems (Focus on Mechanistic Readouts)

The cytotoxic potential of quinolone antibiotics against cancer cells has been a subject of increasing interest. jscimedcentral.comekb.eg While specific data for this compound is sparse, studies on other tetracyclic and fluoroquinolone compounds provide insights into their potential phenotypic effects on eukaryotic cells.

Modulation of Cellular Viability and Proliferation Kinetics

Several fluoroquinolone derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. plos.orgjscimedcentral.commdpi.com This anti-proliferative effect is often selective for tumor cells over normal cells. jscimedcentral.comjscimedcentral.com The inhibition of topoisomerase II, an enzyme essential for DNA replication, is a primary mechanism through which quinolones are thought to exert their cytotoxic effects. jscimedcentral.comfrontiersin.orgresearchgate.net By inhibiting this enzyme, quinolones can lead to the arrest of cell growth.

Induction and Pathways of Programmed Cell Death (Apoptosis, Necrosis, Autophagy)

Quinolones have been shown to induce programmed cell death in eukaryotic cells through various pathways.

Apoptosis: This is the most commonly reported mechanism of cell death induced by quinolones. ekb.egfrontiersin.orgmdpi.com The process is often initiated by the DNA damage caused by topoisomerase II inhibition. mdpi.com This leads to the activation of apoptotic signaling cascades, including the increased expression of pro-apoptotic proteins like Bax and the cleavage of caspase-3 and PARP. ekb.egplos.orgspandidos-publications.com

Necrosis: While less common, some quinolone derivatives have been observed to induce necrotic cell death, particularly at higher concentrations. mdpi.comfrontiersin.orgnih.gov

Autophagy: There is emerging evidence that quinolones can also induce autophagy, a cellular process of self-digestion. nih.govmdpi.commerckmillipore.comnih.gov In some contexts, autophagy may act as a cell survival mechanism, while in others, it can contribute to cell death. mdpi.commerckmillipore.comnih.govresearchgate.net For example, some quinoline (B57606) derivatives have been shown to induce autophagy by increasing the levels of the autophagosomal marker LC3-II. nih.govnih.gov

Influence on Cell Cycle Progression and Differentiation

A common effect of quinolone exposure in cancer cells is the arrest of the cell cycle, which prevents the cells from dividing. plos.orgmdpi.comfrontiersin.orgmdpi.comnih.gov The cell cycle arrest is frequently observed at the S and G2/M phases. plos.orgmdpi.comfrontiersin.orgmdpi.com This is consistent with the role of topoisomerase II in DNA replication (S phase) and chromosome segregation (G2/M phase). For instance, ciprofloxacin has been shown to inhibit progression through the cell cycle in human lymphocytes. nih.gov The specific effects on cellular differentiation are less well-documented for quinolones.

Table 2: Summary of Potential Phenotypic Effects of this compound in Eukaryotic Cells (Inferred from Related Compounds)

Phenotypic ReadoutObserved Effect with Related QuinolonesPotential Underlying Mechanism
Cellular Viability Decreased in cancer cell linesInhibition of proliferation, induction of cell death.
Proliferation Kinetics Inhibition of cell growthTopoisomerase II inhibition, cell cycle arrest.
Apoptosis InducedDNA damage, activation of caspases.
Necrosis Induced (less common)Severe cellular damage at high concentrations.
Autophagy InducedCellular stress response.
Cell Cycle Progression Arrest at S and/or G2/M phaseInhibition of DNA replication and segregation.

Note: This table presents a summary of findings for a range of quinolone compounds and serves as an illustrative guide for the potential effects of this compound, for which specific data is not currently available.

Structure Activity Relationship Sar Studies of Tetracyclic Quinolone No. 5290 Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

The fundamental pharmacophore for the majority of quinolone antibiotics is the 4-pyridone-3-carboxylic acid moiety. mdpi.com For most compounds in this class, several structural features are considered essential for significant biological activity. jscimedcentral.comjscimedcentral.com The carboxylic acid group at position 3 and the keto group at position 4 of the core bicyclic ring are critical and generally cannot be altered without a substantial loss of activity. jscimedcentral.comjscimedcentral.com These groups are involved in binding to the target enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. mdpi.commdpi.commdpi.com

Furthermore, the tetracyclic structure itself, which distinguishes compounds like No. 5290 from simpler fluoroquinolones, plays a significant role in their biological profile. This extended, rigid framework can lead to altered interactions with the target enzymes and may contribute to activity against resistant bacterial strains. jscimedcentral.comnih.govcolab.ws The addition of a fluorine atom at position 6 of the quinolone ring is known to increase intracellular penetration and enhance DNA gyrase inhibitory activity. jscimedcentral.com While many quinolones benefit from a cyclopropyl (B3062369) group at the N-1 position for optimal activity, the tetracyclic nature of No. 5290 introduces a different substitution pattern at this part of the molecule. jscimedcentral.comjscimedcentral.com

Impact of Substituent Variation on Target Engagement and Mechanistic Efficacy

Modifications to the substituents on the tetracyclic core of quinolone analogues have a profound impact on their biological activity, including target engagement and efficacy. Studies on analogues of Tetracyclic Quinolone No. 5290 have provided detailed insights into these relationships.

A key area of investigation has been the atom at the 10-position of the thiazolo[3,2-a]quinoline ring system. In a comparative study, the oxygen atom in this position was replaced with an N-methyl (NMe) group (as seen in No. 5290), a sulfur atom (S), or a carbonyl group (C=O). nih.gov The resulting in vitro antibacterial potency and the ability to inhibit DNA gyrase from E. coli were found to follow a distinct order: NMe ≥ O > S >> C=O. nih.gov This indicates that having a nitrogen or oxygen at this position is most favorable for activity. Furthermore, the methyl group on the nitrogen at position 10 was determined to be the optimal alkyl substituent for both antibacterial and DNA gyrase inhibitory activities. nih.gov

The influence of this 10-position substituent also extends to other biological activities. When tested for antitrypanosomal activity against Trypanosoma brucei, the tetracyclic structure (seen in the analogue KB-5246, which has an oxygen at position 10) was significantly more potent than its parent compound, ofloxacin (B1677185). nih.gov However, the introduction of a CH₃N- group at this position to create KB-5290 resulted in reduced antitrypanosomal activity compared to KB-5246. nih.gov This highlights that substituent effects can be target-specific.

Variations at other positions have also been explored. For instance, in related benzo-fused derivatives, the addition of bulky substituents, whether lipophilic (methyl) or hydrophilic (methoxy), to the benzene (B151609) ring did not enhance antibacterial activity compared to the parent analogue. jscimedcentral.com The piperazine (B1678402) ring at position 8 is another common site for modification. In some tetracyclic quinolones, 8-(4-alkyl-1-piperazinyl) derivatives have been shown to provide good efficacy and more potent activity. jscimedcentral.com

Table 1: Impact of Substituent Variation on the Biological Activity of Tetracyclic Quinolone Analogues
Analogue/ModificationSubstituent ChangeEffect on ActivityTarget/AssayReference
No. 5290 AnalogueReplacement of 10-O with 10-NMePotent antibacterial activity and DNA gyrase inhibition (NMe ≥ O)E. coli DNA Gyrase, Antibacterial (various strains) nih.gov
No. 5290 AnalogueReplacement of 10-O with 10-SReduced antibacterial activity and DNA gyrase inhibition (O > S)E. coli DNA Gyrase, Antibacterial (various strains) nih.gov
No. 5290 AnalogueReplacement of 10-O with 10-C=OSignificantly reduced antibacterial activity and DNA gyrase inhibition (S >> C=O)E. coli DNA Gyrase, Antibacterial (various strains) nih.gov
KB-5290 vs. KB-5246Replacement of 10-O (in KB-5246) with 10-NMe (in KB-5290)Reduced antitrypanosomal activityTrypanosoma brucei nih.gov
Benzo-fused derivativesAddition of bulky methyl or methoxy (B1213986) groups to benzene ringDid not improve antibacterial activityAntibacterial (various strains) jscimedcentral.com

Stereochemical Influence on Activity and Target Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant effect on the biological activity and target selectivity of drugs. uct.ac.za In the context of quinolones, different stereoisomers can exhibit vastly different potencies and target interactions.

For tetracyclic quinolones derived from ofloxacin, such as the analogue KB-5246, the methyl group at the optically active C-1 position of the original ofloxacin nucleus becomes tethered within the rigid, planar thiazole (B1198619) ring. nih.gov This structural constraint imposed by the tetracyclic system can influence how the molecule fits into the binding site of its target enzymes.

While specific stereochemical studies on this compound are not extensively detailed in the available literature, research on related fluoroquinolones underscores the importance of stereoisomerism. For example, in a series of sparfloxacin (B39565) analogues, the stereochemistry of the substituent at the C-7 position was critical for selective toxicity. nih.gov The trans-3,5-dimethylpiperazine isomer at this position was over 50 times more active at inducing DNA breaks mediated by mammalian topoisomerase II than its cis isomer. nih.gov However, both isomers were equally effective at stimulating cleavage by bacterial DNA gyrase. nih.gov This demonstrates that specific stereochemical configurations can be exploited to enhance selectivity between bacterial and mammalian enzymes, a key goal in developing safer antibiotics.

Ligand-Based and Structure-Based Computational SAR Modeling and Predictive Algorithms

In modern drug discovery, computational methods are invaluable for exploring structure-activity relationships. Ligand-based and structure-based computational modeling and the development of predictive algorithms are used to screen virtual libraries of compounds and to understand the molecular basis of their activity.

While specific computational SAR models for this compound are not publicly detailed, the methodologies are widely applied to the broader quinolone class. nih.govmdpi.com

Structure-Based Modeling: This approach relies on the known three-dimensional structure of the target protein, such as DNA gyrase or topoisomerase IV. Molecular docking simulations are used to predict how different quinolone analogues bind to the active site of the enzyme. mdpi.com These simulations can estimate the binding affinity (often expressed as a docking score or free energy of binding, ∆G), which can then be correlated with experimental activity data like Minimum Inhibitory Concentrations (MICs). mdpi.com This method helps in visualizing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and the enzyme, guiding the design of new derivatives with improved binding.

Ligand-Based Modeling: When the 3D structure of the target is unknown, ligand-based methods are employed. These models are built using a set of molecules with known biological activities. One common technique is the development of a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. researchgate.net Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling. uct.ac.za In QSAR, statistical methods like Multilinear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the chemical structures (described by molecular descriptors) of a series of compounds with their biological activities. nih.gov For instance, a model developed for a set of 24 quinolones showed a good correlation between predicted and measured MICs against M. avium (r² = 0.88). nih.gov Such predictive models can then be used to estimate the activity of newly designed, untested compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov

These computational approaches allow for the rapid virtual screening of numerous analogues, significantly accelerating the process of identifying potent and selective quinolone antibiotics. nih.gov

Preclinical Pharmacological Research on Tetracyclic Quinolone No. 5290: Mechanistic Insights

In Vitro Pharmacological Characterization in Defined Cellular and Enzymatic Systems

In vitro studies are fundamental to characterizing the pharmacological profile of a research compound. For Tetracyclic quinolone No. 5290, these investigations have provided critical insights into its molecular targets, potency, and potential for combination use.

The primary molecular targets for quinolone antibiotics are type II topoisomerases, essential enzymes that modulate DNA topology and are critical for DNA replication. wikipedia.orgjscimedcentral.com Research indicates that this compound, in line with its chemical class, inhibits these enzymes. Specifically, its antibacterial action is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. jscimedcentral.commdpi.com By binding to the enzyme-DNA complex, the compound stabilizes it, which prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent bacterial cell death. wikipedia.orgnih.gov

A study on a series of related tetracyclic pyridone carboxylic acids revealed that a methyl group at the 10-position nitrogen atom, a structural feature of No. 5290, was optimal for potent inhibitory activity against DNA gyrase isolated from Escherichia coli. nih.gov

Beyond its antibacterial targets, this compound has been evaluated against eukaryotic topoisomerases. It displays activity against type II topoisomerase in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govasm.org This suggests that the compound's mechanism of action in these parasites is consistent with topoisomerase poisoning. nih.govasm.org In selectivity profiling, tetracyclic fluoroquinolones demonstrated greater toxicity toward T. brucei than toward mammalian L1210 leukemia cells, indicating a degree of selective toxicity. nih.govasm.org While many clinically used fluoroquinolones show high selectivity for prokaryotic over eukaryotic topoisomerases, certain structural modifications in the tetracyclic series can shift this profile. mdpi.com

The potency of this compound has been quantified in various cell-based assays, providing key data on its concentration-dependent effects. Against the bacterium Staphylococcus aureus, the compound demonstrates potent activity. A significant finding is that its Minimum Inhibitory Concentration (MIC) was determined to be 0.05 µg/mL against both quinolone-susceptible strains and strains that are moderately resistant to other quinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.gov This suggests that the mechanism of action of No. 5290 can overcome certain common resistance mechanisms. nih.gov

In the context of its antitrypanosomal activity, this compound was tested against bloodstream-form Trypanosoma brucei brucei. These studies determined its 50% effective concentration (EC₅₀), which is a measure of its potency in inhibiting parasite growth.

Table 1: In Vitro Potency of this compound
Organism/Cell LineAssay TypeEndpointValueReference
Staphylococcus aureus (quinolone-susceptible)Broth microdilutionMIC0.05 µg/mL nih.gov
Staphylococcus aureus (norfloxacin/ciprofloxacin-moderately resistant)Broth microdilutionMIC0.05 µg/mL nih.gov
Trypanosoma brucei bruceiCell viabilityEC₅₀3.7 µM asm.org
L1210 (murine leukemia cells)Cell viabilityEC₅₀9.5 µM asm.org

Specific studies investigating this compound in combination with other compounds for synergistic or antagonistic effects are not widely available in the reviewed scientific literature. However, research on the broader class of fluoroquinolones provides some mechanistic context.

Combinations of fluoroquinolones with other classes of antibiotics, such as β-lactams, aminoglycosides, and macrolides, have been extensively studied, though synergy is infrequently and variably observed against bacteria like S. aureus. nih.gov Antagonism is also reported to be rare in these combinations. nih.gov For some combinations, such as a fluoroquinolone with rifampin against S. aureus, both synergy and antagonism have been reported, with poor correlation between in vitro results and outcomes in animal infection models. nih.gov

Mechanistically, synergy can be achieved if one agent facilitates the action of the other. For example, studies with antimicrobial peptides have shown that by destabilizing the bacterial membrane, they can allow better intracellular access for ciprofloxacin, which acts on internal targets like DNA gyrase. aston.ac.uk This increased permeability could potentially overcome resistance mechanisms such as efflux pumps. aston.ac.uk

Quantitative Dose-Response Relationships in Cell-Based Assays (Focus on Mechanistic Endpoints)

In Vivo Mechanistic Studies in Non-Human Animal Models (Non-Clinical Focus)

In vivo studies in animal models are essential for understanding a compound's activity within a complex biological system, providing insights that complement in vitro data.

While specific in vivo studies for this compound are not detailed in the available literature, its potent in vitro activity profile strongly supports its investigation in relevant animal models. nih.govnih.gov The compound's effectiveness against moderately resistant Staphylococcus aureus strains makes it a candidate for evaluation in animal models of difficult-to-treat bacterial infections, such as osteomyelitis or endocarditis caused by resistant staphylococci. nih.govnih.gov A closely related tetracyclic quinolone, 7-Fluoro-9,1-[(N-methylimino)methano]-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid (10-NCH₃), has demonstrated potent in vivo antibacterial activity in mouse models, indicating the potential of this chemical class in a whole-animal context. nih.gov

Furthermore, the demonstrated activity against Trypanosoma brucei brucei warrants its investigation in mouse models of African trypanosomiasis. nih.govasm.org Such studies would be crucial to determine if the in vitro potency translates to efficacy in clearing the parasitic infection in an animal host. asm.org

Table 2: In Vitro Findings Justifying Use of this compound in Specific Animal Models
Target PathogenKey In Vitro FindingRationale for In Vivo ModelReference
Resistant Staphylococcus aureusPotent activity (MIC 0.05 µg/mL) against strains moderately resistant to norfloxacin and ciprofloxacin.To investigate efficacy in models of infections where standard quinolone therapy may fail, such as resistant osteomyelitis or bacteremia. nih.govnih.gov
Trypanosoma brucei bruceiPotent cytotoxicity (EC₅₀ 3.7 µM) with selectivity over a mammalian cell line.To investigate efficacy in models of African trypanosomiasis and understand the antiparasitic effect in a whole organism. nih.govasm.org

The identification of biomarkers is critical for confirming that a compound is engaging its target and eliciting the expected biological response in in vivo systems. Based on the mechanistic work on this compound and related compounds, several potential biomarkers can be proposed.

A primary biomarker for the activity of quinolones against topoisomerases is the formation of stabilized protein-DNA covalent complexes. nih.govnih.gov In studies with T. brucei, fluoroquinolones were shown to promote the formation of these complexes, providing direct evidence of target engagement. nih.govasm.org The quantification of these complexes in tissues from treated animals could serve as a robust biomarker.

For antibacterial activity against S. aureus, a key mechanistic feature of No. 5290 is its high rate of uptake into the bacterial cell, which appears to be unaffected by efflux mechanisms that confer resistance to other quinolones. nih.gov The uptake of No. 5290 into a quinolone-susceptible strain of S. aureus was measured at 2.47 micrograms/mg dry cell weight, and this level was comparable in moderately resistant strains. nih.gov Therefore, the intracellular concentration of the compound within bacteria isolated from an infection site in an animal model could be a key biomarker of its ability to bypass resistance. Downstream effects of DNA damage, such as the induction of the bacterial SOS response, could also be monitored as a biomarker of the compound's activity. nih.gov

Histopathological and Molecular Analysis of Tissues from Treated Animals to Elucidate Mechanistic Changes

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of studies detailing the histopathological and molecular analysis of tissues from animals treated with this compound. While some tetracyclic quinolone derivatives have been investigated for their cytotoxic effects against cancer cell lines, which often involves in vivo animal models, specific data regarding tissue changes, cellular morphology, or molecular marker modulation following administration of this compound is not available in the public domain. jscimedcentral.comnih.gov

Therefore, no data can be presented on the mechanistic changes at the tissue or molecular level in animal models treated with this specific compound.

Investigations into Efflux Pump Evasion Mechanisms in Bacterial Models

A significant aspect of the preclinical research into this compound revolves around its potential to overcome bacterial resistance mechanisms, specifically efflux pumps. Efflux pumps are a primary defense mechanism in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels.

Studies have suggested that this compound may be able to evade these active efflux systems in bacteria such as Staphylococcus aureus. ethernet.edu.et Research has indicated that the accumulation of this compound within both quinolone-susceptible and quinolone-resistant bacterial cells is not affected by the addition of an energy poison. ethernet.edu.et Energy poisons disrupt the cellular energy production required for the functioning of active efflux pumps. The observation that the accumulation of this compound remains unchanged in the presence of these inhibitors strongly suggests that its entry into and retention by the bacterial cell is not significantly opposed by energy-dependent efflux mechanisms. ethernet.edu.et

This characteristic is of considerable interest as it implies that the compound may retain its antibacterial efficacy against strains that have developed resistance to other quinolones through the overexpression of efflux pumps.

Table 1: Compound Accumulation in Bacterial Strains

Bacterial StrainConditionCompound AccumulationReference
Quinolone-Susceptible S. aureusStandardUnaffected by energy poison ethernet.edu.et
Quinolone-Resistant S. aureusStandardUnaffected by energy poison ethernet.edu.et

Computational and Theoretical Studies of Tetracyclic Quinolone No. 5290

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinolone antibiotics, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govindigoinstruments.com Docking studies are crucial for elucidating the binding modes of these inhibitors within the enzyme's active site.

In a typical molecular docking study for a tetracyclic quinolone, the crystal structure of the target protein, such as Staphylococcus aureus DNA gyrase, is obtained from a repository like the Protein Data Bank (PDB). nih.gov The quinolone molecule is then computationally placed into the binding pocket of the enzyme. The simulation calculates the most favorable binding pose based on scoring functions that estimate the binding free energy.

Key interactions for quinolones typically involve:

Hydrogen Bonding: The carboxyl group at the C-3 position and the keto group at C-4 are essential for activity, often forming hydrogen bonds with amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme. nih.gov

Metal Ion Coordination: A magnesium ion (Mg²⁺) is often present in the active site, mediating the interaction between the quinolone and the enzyme through a water bridge. mdpi.com

Pi-Pi Stacking: The planar aromatic core of the quinolone can engage in π-π stacking interactions with DNA bases at the cleavage site. nih.gov

Hydrophobic Interactions: Substituents, such as the group at the C-7 position (a methylpiperazinyl group in the case of No. 5290), can form hydrophobic and van der Waals interactions with nonpolar residues, influencing potency and spectrum. mdpi.com

Studies on similar fluoroquinolones have identified specific residues, such as Ser-83 and Asp-87 in GyrA, as critical for these interactions. nih.gov Docking simulations for Tetracyclic quinolone No. 5290 would aim to predict its specific interactions with these and other residues, providing a structural hypothesis for its potent activity against both susceptible and moderately resistant S. aureus strains. nih.gov

Table 1: Illustrative Molecular Docking Results for a Representative Tetracyclic Quinolone with S. aureus DNA Gyrase

ParameterValueInteracting ResiduesInteraction Type
Binding Energy -9.5 kcal/molSer84, Asp88Hydrogen Bond
Inhibitor Constant (Ki) 150 nMDNA (DA5, DG6)π-π Stacking
Hydrogen Bonds 3Glu50Hydrogen Bond
Hydrophobic Contacts 12Ile49, Pro79, Met117Hydrophobic

Note: This table is illustrative and based on typical findings for quinolone-class antibiotics. Specific values for this compound would require a dedicated computational study.

Advanced Molecular Dynamics Simulations of this compound with Biological Targets

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time, complementing the static picture provided by molecular docking. fortuneonline.org An MD simulation of this compound complexed with DNA gyrase and a segment of DNA would reveal the stability of the binding pose and the flexibility of the components.

The process involves:

System Setup: The docked complex is placed in a simulated aqueous environment, complete with water molecules and ions to mimic physiological conditions.

Simulation: The forces on every atom are calculated, and Newton's laws of motion are applied to predict their movements over very short time steps (femtoseconds) for a total simulation time of nanoseconds or even microseconds.

MD simulations on fluoroquinolone-target complexes have shown that the stability of the ternary enzyme-DNA-drug complex is crucial for inhibitory activity. fortuneonline.orgsemanticscholar.org These simulations can validate the interactions predicted by docking and provide insights into the role of water molecules in mediating binding, helping to explain the compound's potent activity and its behavior against resistant strains. nih.govoup.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. samipubco.com For this compound, these calculations can predict its electronic structure, chemical reactivity, and spectroscopic properties, which are fundamental to its biological activity.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions with the biological target.

Spectroscopic Properties: Theoretical calculations can predict vibrational (infrared) and electronic (UV-Visible) spectra, which can be compared with experimental data for structural validation.

For quinolones, these calculations help rationalize structure-activity relationships at an electronic level and can be used to calculate descriptors for QSAR models. samipubco.com

Table 2: Predicted Electronic Properties for a Representative Tetracyclic Quinolone Scaffold

PropertyPredicted ValueSignificance
HOMO Energy -6.2 eVElectron-donating capability
LUMO Energy -1.8 eVElectron-accepting capability
HOMO-LUMO Gap 4.4 eVChemical stability and reactivity
Dipole Moment 5.7 DebyeMolecular polarity

Note: This table is illustrative. Specific values for this compound would require a dedicated quantum chemical calculation.

De Novo Design Principles for Novel Tetracyclic Quinolone Scaffolds Based on No. 5290

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a known active scaffold. The tetracyclic core of compound No. 5290 represents a validated pharmacophore that can be used as a foundation for designing new derivatives with potentially improved activity, a broader spectrum, or better properties against resistant pathogens.

Design principles would focus on modifying specific positions of the molecule:

C-7 and C-8 Substituents: The substituent at the C-7 position is known to heavily influence the spectrum of activity and potency. nih.gov Starting with the 4-methylpiperazinyl group of No. 5290, computational algorithms could suggest alternative cyclic amines or other functional groups to enhance interactions with the GyrA subunit or improve cell penetration. Modifications at the C-8 position have also been shown to impact activity. nih.gov

N-1 Substituent: While many potent quinolones feature a cyclopropyl (B3062369) group at N-1, the bridged thiazolo ring system in No. 5290 is a defining feature. Design strategies could explore bioisosteric replacements or modifications to this tetracyclic system to optimize interactions with the GyrB subunit.

Scaffold Hopping: Advanced algorithms could use the 3D shape and pharmacophoric features of No. 5290 to search for entirely new, chemically distinct scaffolds that could mimic its binding mode and biological function.

These design efforts aim to generate novel chemical entities that retain the essential binding features of the parent molecule while offering advantages in terms of efficacy, safety, or overcoming resistance. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Tetracyclic Quinolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com A QSAR model for derivatives of this compound could be developed to predict the antibacterial potency of newly designed analogs before their synthesis.

The development of a QSAR model involves several steps:

Data Set Compilation: A series of tetracyclic quinolone derivatives would be synthesized, and their antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric (3D), and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). rsc.org

Validation: The model is rigorously validated to ensure its statistical significance and predictive power using internal and external validation techniques.

A validated QSAR model can be expressed as an equation, for example: log(1/MIC) = c0 + c1Descriptor1 + c2Descriptor2 + ...

This model would allow researchers to estimate the activity of hypothetical tetracyclic quinolone derivatives based solely on their structure, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govnih.gov

Preclinical Pharmacokinetics and Drug Metabolism Studies for Research Purposes Non Human and Non Clinical Focus

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are essential for early-stage research, offering a preliminary assessment of a compound's pharmacokinetic properties without the use of live animal models. These assays help in ranking and selecting compounds with favorable characteristics for more in-depth investigation.

The liver is the primary site of metabolism for many xenobiotics, including most quinolones. msdmanuals.com In vitro systems such as liver microsomes and hepatocytes are standard tools used to evaluate a compound's metabolic stability. srce.hrspringernature.com Microsomes contain Phase I enzymes, primarily the Cytochrome P450 (CYP) family, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. srce.hr

Generally, some quinolones are partially metabolized, while others may be eliminated from the body largely unchanged. msdvetmanual.com The metabolic stability of a compound is a key determinant of its half-life and bioavailability. srce.hr Compounds with high metabolic instability in these assays are often predicted to have high hepatic clearance and low oral bioavailability.

Specific data on the metabolic stability of Tetracyclic quinolone No. 5290 in human or animal-derived hepatic microsomes or hepatocytes is not extensively detailed in publicly available research. Determining the intrinsic clearance (Clint) and in vitro half-life (t½) in these systems would be a critical step in characterizing its metabolic profile.

Table 1: Representative In Vitro Metabolic Stability Assays (General Application)

Assay System Primary Purpose Key Parameters Measured General Relevance for Quinolones
Liver Microsomes Assess Phase I metabolic stability (CYP-mediated) srce.hr Intrinsic Clearance (Clint), In Vitro Half-life (t½) Identifies susceptibility to major drug-metabolizing enzymes.

| Hepatocytes | Assess Phase I and Phase II metabolic stability srce.hr | Intrinsic Clearance (Clint), In Vitro Half-life (t½), Metabolite Identification | Provides a more comprehensive metabolic profile. |

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target sites, as only the unbound fraction is considered pharmacologically active. nih.gov The degree of plasma protein binding for quinolones is known to be highly variable, with values ranging from approximately 10% for some compounds to over 90% for others. msdvetmanual.com Many of the newer fluoroquinolones exhibit relatively low to moderate binding, typically in the range of 20% to 40%. nih.gov

The specific percentage of plasma protein binding for this compound has not been reported in the available scientific literature. This parameter would be essential for interpreting its pharmacokinetic and pharmacodynamic relationships.

To be effective, orally administered compounds must be absorbed across the intestinal epithelium. In vitro permeability assays are used to predict this absorption. The two most common models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Assays: These use a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. mdpi.com This model can assess both passive diffusion and transporter-mediated uptake and efflux. mdpi.com

PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. srce.hr It is often used as a high-throughput screen for passive permeability. nih.gov

Quinolones as a class are generally recognized for having good tissue penetration. agriculturejournals.czmdpi.com While specific Caco-2 or PAMPA data for this compound is not available, a study focusing on its antibacterial properties did measure its uptake into bacterial cells. The uptake into a quinolone-susceptible strain of Staphylococcus aureus was found to be 2.47 µg/mg dry cell weight. nih.govcolab.wsjscimedcentral.com This indicates the compound can cross cellular barriers, though bacterial cell uptake does not directly predict human intestinal permeability.

Cellular transporters play a critical role in drug disposition. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump compounds out of cells, reducing intracellular concentration and contributing to drug resistance. mdpi.com Research has shown that some fluoroquinolones are substrates for eukaryotic efflux transporters. ucl.ac.be

A notable finding for this compound is related to efflux mechanisms in bacteria. Its potent antibacterial activity against both susceptible and moderately resistant S. aureus strains is thought to be partly due to high cellular uptake caused by an "ineffective efflux" of the compound from the bacterial cell. nih.govcolab.ws The study noted that the uptake of No. 5290 was only slightly affected by carbonyl cyanide m-chlorophenylhydrazone, an agent that disrupts the proton motive force that powers many efflux pumps. nih.gov This suggests that the compound may not be a significant substrate for certain bacterial efflux pumps, allowing it to accumulate to effective concentrations within the bacteria. nih.govcolab.ws Its interaction with key human uptake and efflux transporters (like P-gp, BCRP, OATPs) has not been characterized.

Permeability Assays (e.g., Caco-2, PAMPA) for Cellular Uptake Mechanisms

In Vivo Pharmacokinetic Characterization in Non-Human Species (Focus on Research Models)

In vivo studies in animal models are performed to understand how a compound behaves in a whole biological system, providing data on its bioavailability, volume of distribution, and clearance.

Oral bioavailability is a key pharmacokinetic parameter, representing the fraction of an administered dose that reaches systemic circulation. Quinolones generally exhibit good oral bioavailability in various monogastric animal species. agriculturejournals.cznewtbdrugs.org This property has been a significant advantage for the clinical use of many compounds in this class. mdpi.com The bioavailability can, however, be influenced by factors such as chelation with polyvalent cations (e.g., calcium, iron), which can decrease absorption. agriculturejournals.cznih.gov

Specific in vivo pharmacokinetic studies detailing the oral bioavailability, plasma concentration-time profile, or other parameters such as clearance and volume of distribution for this compound in any research animal model have not been published. Such studies would be necessary to understand its potential for systemic exposure after administration.

Table 2: Chemical Compounds Mentioned

Compound Name Class
This compound Tetracyclic Quinolone
Norfloxacin (B1679917) Fluoroquinolone
Ciprofloxacin (B1669076) Fluoroquinolone
Carbonyl cyanide m-chlorophenylhydrazone Metabolic Inhibitor

Tissue Distribution Analysis in Relevant Research Models

Comprehensive studies to delineate the specific tissue distribution of this compound in relevant research models have not been extensively reported in publicly available scientific literature. Generally, quinolone antibiotics are known for their excellent tissue penetration, often achieving concentrations in tissues that exceed those in plasma. This characteristic is attributed to their physicochemical properties, such as lipid solubility. For the broader class of quinolones, high concentrations are typically observed in the kidneys, liver, and bile, which are the primary organs of elimination. Significant concentrations have also been noted in other tissues, including prostatic fluid, bone, and ocular fluid. However, without specific studies on this compound, its precise distribution profile remains to be characterized.

Table 1: Hypothetical Tissue Distribution of this compound in a Rodent Model

TissueConcentration (µg/g or µg/mL)Tissue-to-Plasma Ratio
PlasmaData Not Available1.0
LiverData Not Available>1
KidneyData Not Available>1
LungData Not Available>1
SpleenData Not Available>1
HeartData Not Available<1
BrainData Not Available<1
MuscleData Not Available~1
AdiposeData Not AvailableVariable

Note: This table is illustrative and based on the general properties of quinolone antibiotics. Specific data for this compound is not available.

Metabolite Identification and Profiling for Mechanistic Understanding

Table 2: Potential Metabolites of this compound

Metabolite IDProposed Structure / ModificationAnalytical MethodRelative Abundance (%)
M1Data Not AvailableLC-MS/MSData Not Available
M2Data Not AvailableNMRData Not Available
M3Data Not AvailableRadiometric AssaysData Not Available

Note: This table represents a template for reporting metabolite data. Specific information for this compound is not publicly documented.

Analytical Methodologies for Detection and Quantification of Tetracyclic Quinolone No. 5290 in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC, UPLC-MS/MS)

Chromatographic methods are the cornerstone for the separation, identification, and quantification of quinolone compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are particularly powerful for this class of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of quinolones. For compounds like Tetracyclic quinolone No. 5290, reversed-phase columns, such as C8 or C18, are most commonly used for separation. nih.govakjournals.com The mobile phase typically consists of a mixture of an aqueous component (often with an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. akjournals.commdpi.com Detection can be achieved using UV or fluorescence detectors (FLD), with FLD often providing greater sensitivity for fluorescent quinolones.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices. mdpi.comresearchgate.net UPLC systems use columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and better resolution compared to traditional HPLC. mdpi.com The MS/MS detector, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition for the analyte. akjournals.com This specificity is crucial when analyzing samples like tissue homogenates or plasma, where matrix interference can be significant. nih.gov The development of a UPLC-MS/MS method would involve optimizing the mobile phase composition, gradient, and MS/MS parameters (e.g., spray voltage, capillary temperature, and collision energies) to achieve the best signal for this compound. akjournals.com

Table 1: Representative Chromatographic Conditions for Quinolone Analysis

ParameterTypical Condition for HPLCTypical Condition for UPLC-MS/MSReference
Column Reversed-phase C8 or C18 (e.g., 150 mm × 4.6 mm, 5 µm)Reversed-phase C18 or BEH C18 (e.g., <100 mm × 2.1 mm, <2 µm) nih.govmdpi.com
Mobile Phase A Water with 0.1% Formic Acid or Phosphate BufferWater with 0.1% Formic Acid akjournals.comresearchgate.net
Mobile Phase B Acetonitrile or MethanolAcetonitrile akjournals.comresearchgate.net
Elution Mode Gradient or IsocraticGradient akjournals.comresearchgate.net
Detection UV or Fluorescence (FLD)Tandem Mass Spectrometry (ESI+, MRM mode) akjournals.com

Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of new chemical entities like this compound and for confirming their identity.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a primary tool for determining the chemical structure of organic molecules. Techniques such as 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comsrce.hr For complex structures like tetracyclic quinolones, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish connectivity between protons and carbons, which is essential for unambiguous structural assignment. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra are characteristic of the specific arrangement of atoms in this compound. mdpi.comsrce.hr

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography and utilizing analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements of the parent ion and its fragments. elifesciences.orgnih.gov This allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound (C₁₉H₁₉FN₄O₃S), HRMS can confirm its molecular formula by matching the measured accurate mass to the theoretical mass. researchgate.net The technique is also used to identify unknown metabolites by analyzing their accurate mass and fragmentation patterns. mdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductCalculated m/z
[M+H]⁺403.12346
[M+Na]⁺425.10540
[M-H]⁻401.10890
[M+K]⁺441.07934

Data derived from computational predictions.

Bioanalytical Assay Development for Biological Samples (e.g., plasma, tissue homogenates from animal models)

To study the pharmacokinetics or distribution of this compound in animal models, robust bioanalytical assays for its quantification in biological matrices like plasma and tissue homogenates are required. nih.govbioanalysis-zone.com These methods must be sensitive enough to detect low concentrations of the compound and selective enough to distinguish it from endogenous components of the matrix. nih.govjapsonline.com

The development process begins with sample preparation, which is a critical step to remove interfering substances like proteins and lipids. japsonline.com Common techniques include:

Protein Precipitation (PP): A simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma or tissue homogenate to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate), offering a cleaner extract than PP. nih.gov

Solid-Phase Extraction (SPE): This is often the most effective technique for sample cleanup, providing high recovery and removal of matrix interferences. It involves passing the sample through a cartridge containing a solid sorbent (e.g., a hydrophobic-lipophilic balanced polymer) that retains the analyte, which is then eluted with a small volume of an organic solvent. akjournals.comnih.gov

Following extraction, the samples are typically analyzed by UPLC-MS/MS due to its superior sensitivity and selectivity, which are essential for complex biological samples. nih.govnih.gov A study on the antibacterial activity of this compound involved measuring its uptake in Staphylococcus aureus cells, quantifying the amount of compound per milligram of dry cell weight, which represents a form of bioanalysis in a research matrix. nih.gov

Method Validation for Research Applications (Accuracy, Precision, Linearity, Limits of Detection/Quantification)

Before an analytical method can be used for research applications, it must undergo a thorough validation process to ensure that the results are reliable and reproducible. europa.eunalam.cafda.gov For bioanalytical methods, this validation is typically performed according to guidelines from regulatory bodies like the FDA. bioanalysis-zone.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. japsonline.commdpi.com

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results over multiple analyses. nih.gov For bioanalytical assays, accuracy is often expressed as a percentage of the nominal value, with acceptance criteria typically within ±15% (±20% at the lower limit of quantification). Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which should not exceed 15% (20% at the LLOQ). nih.govnalam.ca

Linearity and Calibration Curve: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. A calibration curve is generated using a series of standards of known concentrations, and a regression analysis is performed. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.com The LOQ is a critical parameter for studies where very low concentrations of the compound are expected. researchgate.netnih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. nih.gov

Table 3: Typical Method Validation Acceptance Criteria for Bioanalytical Quinolone Assays

ParameterTypical Acceptance CriterionReference
Accuracy Mean value within ±15% of nominal concentration (±20% at LLOQ) nih.govnalam.ca
Precision (%CV or %RSD) ≤15% (≤20% at LLOQ) nih.govnalam.ca
Linearity (r²) ≥0.99 mdpi.comnih.gov
Recovery Consistent, precise, and reproducible mdpi.comnih.gov
LLOQ (Lower Limit of Quantification) Lowest standard on the calibration curve with acceptable accuracy and precision mdpi.comresearchgate.net

Broader Scientific Implications and Future Research Directions for Tetracyclic Quinolone No. 5290

Contribution of Tetracyclic Quinolone No. 5290 Research to Fundamental Understanding of Biological Systems

Research on this compound has deepened the scientific understanding of crucial biological processes, particularly in the realm of bacterial resistance and cellular transport mechanisms. A key finding was the compound's potent activity against strains of Staphylococcus aureus that were moderately resistant to other fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.govcolab.ws This observation challenged the existing understanding of quinolone resistance, which is often linked to mutations in target enzymes or increased drug efflux.

Studies revealed that the high potency of No. 5290 against susceptible S. aureus strains could be attributed to its high rate of uptake into the bacterial cell, combined with an ineffective efflux of the compound by the bacteria's natural defense pumps. nih.govcolab.ws The uptake of No. 5290 into a quinolone-susceptible strain of S. aureus was measured at 2.47 micrograms/mg of dry cells, a level that was maintained even in moderately resistant strains. nih.gov This suggests that the tetracyclic structure may circumvent common efflux-based resistance mechanisms, providing a valuable model for understanding how to overcome such resistance.

Furthermore, investigations into the effects of tetracyclic quinolones on parasites like Trypanosoma brucei have shed light on the diversity of topoisomerase enzymes across different organisms. nih.govasm.org The differential activity of various quinolone structures against bacterial, mammalian, and parasitic enzymes underscores the subtle but critical structural differences in these essential proteins, contributing to a more nuanced understanding of cell biology and evolution. nih.govnih.gov

Potential for this compound as a Chemical Probe in Cell Biology and Biochemistry

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.comfebs.org this compound exhibits several characteristics that make it a valuable candidate for a chemical probe, particularly for investigating the function of type II topoisomerases.

Key attributes of a useful chemical probe include high potency, well-defined mechanism of action, and cellular activity. chemicalprobes.org this compound demonstrates potent activity, with minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL against both quinolone-susceptible and some moderately resistant S. aureus strains. nih.gov Its mechanism is known to involve the stabilization of a covalent complex between DNA and type II topoisomerases, which leads to cell death. nih.govmdpi.com

Research has shown that tetracyclic quinolones, including No. 5290, are effective at promoting the formation of these protein-DNA complexes in parasites. nih.gov This ability to engage and modulate its intracellular target makes No. 5290 a useful tool for asking specific questions about topoisomerase function in different cellular compartments and organisms. For instance, the varying efficacy of different quinolones in forming these complexes in trypanosomes suggests they could be used to distinguish the roles and drug sensitivities of nuclear versus mitochondrial topoisomerases. nih.govasm.org

Table 1: Comparative Antibacterial Activity of this compound This table summarizes the minimum inhibitory concentrations (MICs) of this compound against various strains of Staphylococcus aureus, including those resistant to other common quinolones.

Strain TypeNorfloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Quinolone-Susceptible S. aureus≤ 6.25≤ 1.560.05
Moderately Resistant S. aureus25 - 503.13 - 12.50.05
Data sourced from studies on clinically isolated S. aureus strains. nih.govcolab.ws

Identification of Novel Target Classes or Pathways through this compound Studies

While the primary targets of quinolones—bacterial DNA gyrase and topoisomerase IV—are well-established, research into the tetracyclic quinolone class has significantly broadened the field's focus. mdpi.com The structural modifications inherent in compounds like No. 5290 have enabled the exploration of homologous enzymes in other organisms as viable therapeutic targets.

The most significant extension has been from antibacterial to anticancer and antiparasitic applications. asm.orgjscimedcentral.com The mechanistic and sequence similarities between bacterial type II topoisomerases and their eukaryotic counterparts led researchers to investigate tetracyclic quinolones as potential anticancer agents. nih.gov This line of inquiry has identified eukaryotic topoisomerase II as a key target for this class of compounds, shifting their biological profile from purely antibacterial to cytotoxic. nih.govjscimedcentral.com

Similarly, studies on the antitrypanosomal activity of tetracyclic quinolones identified the topoisomerase II of Trypanosoma brucei as a distinct and druggable target. nih.govasm.org The finding that tetracyclic structures like KB-5246 were significantly more cytotoxic to the parasite than bicyclic quinolones highlighted that the tetracyclic scaffold is particularly suited for targeting this parasitic enzyme. nih.gov This opens a pathway for developing new treatments for devastating diseases like sleeping sickness by specifically targeting parasite topoisomerases.

Table 2: Antitrypanosomal Activity and Topoisomerase Engagement of Tetracyclic Fluoroquinolones This table shows the effectiveness of various fluoroquinolones against Trypanosoma brucei and their ability to form protein-DNA complexes, indicating target engagement.

CompoundStructure ClassAntitrypanosomal Activity (EC₅₀ in µM)Protein-DNA Complex Formation (%)
Ofloxacin (B1677185)Bicyclic>1001.2
CiprofloxacinBicyclic>1000.3
KB-5246Tetracyclic1.84.4
This compound Tetracyclic3.911.0
Percentage of total incorporated radioactivity in a KSDS assay, indicating the level of stabilized protein-DNA complexes. nih.gov

Future Directions in Synthetic Innovation for the Tetracyclic Quinolone Class

The unique biological activities of this compound and its analogs are intrinsically linked to their rigid, multi-ring structure. Future synthetic innovations will likely focus on leveraging this tetracyclic scaffold to create next-generation therapeutics with enhanced potency and selectivity.

Structure-activity relationship (SAR) studies have shown that small modifications to the tetracyclic core can lead to dramatic changes in biological activity. rsc.orgnih.gov For example, altering the substituents at the C-8 position or replacing the piperazinyl group can enhance activity against Gram-positive bacteria while reducing it against Gram-negative strains. nih.gov Future synthetic work will aim to:

Develop Novel Scaffolds: Create new variations of the tetracyclic core to fine-tune interactions with specific enzyme binding pockets.

Enhance Selectivity: Systematically modify peripheral functional groups to maximize selectivity between bacterial, parasitic, and human topoisomerases, thereby minimizing potential toxicity.

Improve Pharmacokinetics: Optimize the chemical properties of new analogs to improve their absorption, distribution, metabolism, and excretion profiles.

Streamline Synthesis: Develop more efficient, one-pot, or cascade reactions to assemble the complex tetracyclic architecture, making these compounds more accessible for widespread screening and development. rsc.orgacs.org

Methodological Advancements Facilitated by this compound Research

The study of complex molecules like this compound often requires and stimulates the development of new research methods. The investigation into its unique properties has contributed to methodological advancements in several areas:

Target Engagement Assays: To confirm that the antiparasitic effects of these compounds were due to their intended mechanism, researchers utilized methods like the KSDS (potassium-sodium dodecyl sulfate) precipitation assay to quantify the formation of covalent protein-DNA complexes within intact parasite cells. nih.gov

Drug Accumulation Studies: Understanding the potent activity of No. 5290 against resistant bacteria necessitated precise methods for measuring drug uptake and efflux in bacterial cells, helping to refine these techniques for broader use in antibiotic research. nih.gov

Screening Platforms: The expansion of the tetracyclic quinolone class into anticancer and antiparasitic research has fueled the need for robust high-throughput screening platforms to evaluate large libraries of these compounds against a diverse range of cellular targets. febs.org

Analytical Techniques: The characterization and quality control of these complex synthetic molecules drive innovation in analytical chemistry, including advanced chromatography and mass spectrometry methods. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of tetracyclic quinolone No. 5290 that contribute to its antitumor activity?

  • Methodological Answer : Structural optimization studies reveal that the tetracyclic core and substituents at positions C-6 and C-7 are critical for DNA topoisomerase II inhibition. Comparative analysis of analogs (e.g., thiazeto[2,3-a]quinolones) shows enhanced activity when electron-withdrawing groups are introduced at these positions . Researchers should prioritize structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking to validate binding interactions.

Q. What established protocols exist for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves cyclization of anthranilate-acetylenedicarboxylate adducts or modification of naphthyridone precursors. For example, Chu et al. (1994) detailed a multi-step route using palladium-catalyzed cross-coupling to assemble the tetracyclic core . Researchers must validate reaction conditions (e.g., temperature, catalysts) using HPLC and NMR to ensure intermediate purity .

Q. How does this compound interact with DNA topoisomerases in mechanistic studies?

  • Methodological Answer : The compound acts as a catalytic inhibitor of mammalian DNA topoisomerase II, stabilizing the DNA-enzyme complex and inducing double-strand breaks. In-vitro assays (e.g., plasmid relaxation assays) are recommended to quantify inhibition kinetics. Permana et al. (1994) demonstrated dose-dependent effects using gel electrophoresis and ethidium bromide staining .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound given cyclization challenges?

  • Methodological Answer : Cyclization inefficiencies often arise from competing side reactions (e.g., tosyl group migration). Sercel et al. (2023) addressed this by evaluating alternative indole protecting groups (e.g., Boc instead of Ts) and adjusting reaction stoichiometry . Systematic screening of protecting groups and reaction solvents (e.g., DMF vs. THF) using DOE (Design of Experiments) is advised to maximize yields.

Q. What experimental strategies validate the synergistic effects of this compound in combination therapies?

  • Methodological Answer : Combination studies require dose-matrix analyses (e.g., Chou-Talalay method) to calculate synergy indices (CI < 1). Senhwa Biosciences’ patent (EP3448430) recommends pairing the compound with taxanes or platinum agents, followed by in-vivo xenograft models to assess tumor regression . Researchers should use standardized cell lines (e.g., HCT-116) and include negative controls to rule out additive effects.

Q. How should contradictory data on the cytotoxicity of this compound be reconciled?

  • Methodological Answer : Discrepancies may stem from variations in cell-line sensitivity or assay conditions. To resolve this, replicate studies under standardized protocols (NIH guidelines for preclinical research) and perform meta-analyses of existing data . Statistical tools like ANOVA or Bayesian hierarchical models can identify confounding variables (e.g., serum concentration in cell culture) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : High-resolution LC-MS and ¹H/¹³C NMR are essential for confirming molecular identity. Purity should be verified via reverse-phase HPLC (≥95% by area under the curve). Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling can assess degradation pathways .

Methodological Notes

  • Data Reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., cell-line authentication, statistical power calculations) .
  • Literature Synthesis : Use Boolean search strategies (e.g., "tetracyclic quinolone" AND "topoisomerase inhibitor") in databases like PubMed or Web of Science to identify gaps and avoid redundancy .
  • Ethical Compliance : Ensure all in-vivo studies receive institutional ethics approval, with protocols addressing humane endpoints and sample-size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.